molecular formula C7H9BrN2O2 B13182687 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13182687
M. Wt: 233.06 g/mol
InChI Key: PNIZLLXUHOPHQJ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group, a bromine atom, and a methoxymethyl group attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinones .

Scientific Research Applications

5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Biological Activity

5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinone structure characterized by the presence of an amino group, a bromine atom, and a methoxymethyl substituent. Its molecular formula is C8H10BrN2O2C_8H_{10}BrN_2O_2 with a molecular weight of approximately 233.06 g/mol. The unique combination of functional groups contributes to its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activities through reversible or irreversible inhibition, leading to alterations in biochemical pathways. This mechanism makes it a candidate for therapeutic applications in pharmacology and biochemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound. Here are some notable findings:

StudyBiological ActivityIC50 ValuesNotes
Study ACYP3A4 Inhibition0.34 μMSignificant reversible inhibition observed .
Study BAntiproliferative ActivityIC50 = 226 μg/mL (HeLa)Demonstrated potential in cancer treatment .
Study CEnzyme ModulationVarious targetsIndicates interaction with multiple enzyme pathways.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions using reagents like potassium permanganate and sodium borohydride. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

5-amino-3-bromo-1-(methoxymethyl)pyridin-2-one

InChI

InChI=1S/C7H9BrN2O2/c1-12-4-10-3-5(9)2-6(8)7(10)11/h2-3H,4,9H2,1H3

InChI Key

PNIZLLXUHOPHQJ-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

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